Methyl 4-(4-chlorophenoxy)but-2-ynoate
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Overview
Description
Methyl 4-(4-chlorophenoxy)but-2-ynoate is a chemical compound with the molecular formula C₁₁H₉ClO₃ and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of a chlorophenoxy group attached to a but-2-ynoate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenoxy)but-2-ynoate can be achieved through several methods. One common approach involves the esterification of 4-(4-chlorophenoxy)but-2-ynoic acid with methanol in the presence of a strong acid catalyst . Another method includes the reaction of 4-(4-chlorophenoxy)but-2-yn-1-ol with methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenoxy)but-2-ynoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-(4-chlorophenoxy)but-2-ynoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(4-chlorophenoxy)but-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-bromophenoxy)but-2-ynoate
- Methyl 4-(4-fluorophenoxy)but-2-ynoate
- Methyl 4-(4-methylphenoxy)but-2-ynoate
Uniqueness
Methyl 4-(4-chlorophenoxy)but-2-ynoate is unique due to the presence of the chlorine atom in the phenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
33313-71-2 |
---|---|
Molecular Formula |
C11H9ClO3 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenoxy)but-2-ynoate |
InChI |
InChI=1S/C11H9ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,8H2,1H3 |
InChI Key |
LYKQVIUWDQWRNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCOC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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